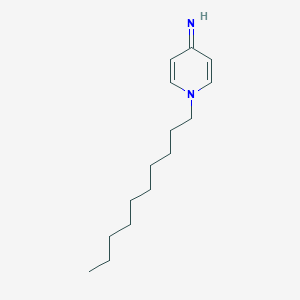

1-decylpyridin-4(1H)-imine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H26N2 |

|---|---|

Molecular Weight |

234.38 g/mol |

IUPAC Name |

1-decylpyridin-4-imine |

InChI |

InChI=1S/C15H26N2/c1-2-3-4-5-6-7-8-9-12-17-13-10-15(16)11-14-17/h10-11,13-14,16H,2-9,12H2,1H3 |

InChI Key |

OKCJSJRJQAGPQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN1C=CC(=N)C=C1 |

Origin of Product |

United States |

Coordination Chemistry and Ligand Properties of Pyridin 4 1h Imine Derivatives

Electronic Structure and Bonding in Pyridin-4(1H)-imine Ligands

The electronic nature of pyridin-4(1H)-imine ligands is a key determinant of their coordination behavior. A delicate balance between different resonance structures and the inherent electron-donating capacity of the ligand framework dictates the strength and nature of the metal-ligand bond.

Analysis of Limiting Resonance Structures

The electronic distribution in pyridin-4(1H)-imine ligands can be described by two principal limiting resonance structures: the neutral pyridylidene imine form and the mesoionic pyridinium (B92312) amide form. The neutral form features a double bond between the exocyclic nitrogen and the pyridine (B92270) ring, while the mesoionic or zwitterionic structure involves a single bond, with a negative charge on the exocyclic nitrogen and a positive charge delocalized within the pyridinium ring. whiterose.ac.ukresearchgate.net This charge delocalization onto the N-heterocycle can be accompanied by aromatization of the pyridine ring. chemrxiv.org The contribution of each resonance structure is influenced by factors such as the substituents on the pyridine ring and the exocyclic nitrogen, as well as the solvent environment. whiterose.ac.ukresearchgate.net This resonance imparts "neutral amido" ligand-like properties with a net neutral charge, enhancing the electronic density of the coordinating nitrogen atom. whiterose.ac.uk

Computational Assessment of Electron Donor Ability and Electronic Influence

Computational methods, including Density Functional Theory (DFT), have been instrumental in quantifying the electron donor ability of pyridin-4(1H)-imine ligands. whiterose.ac.ukrsc.org These studies consistently demonstrate that these ligands are strong electron donors. whiterose.ac.ukrsc.org The electron-donating capacity is significantly influenced by the nature of the N-heterocyclic backbone and substituents on the pyridine ring. rsc.org For instance, N-heterocyclic imine (NHI) substituents are highly effective at increasing the electron density at the pyridine-N atom, leading to strong donor interactions with metal centers. rsc.orgrsc.org This π-donating ability of the NHI substituent has a considerable impact on the electronic properties of the pyridine ring, offering a means to precisely adjust the stereoelectronic characteristics of the ligands. rsc.org

Ligand Design Principles and Structural Architectures of Pyridin-4(1H)-imines

The design of pyridin-4(1H)-imine ligands allows for systematic modification of their steric and electronic properties, which in turn influences their coordination chemistry and the properties of their metal complexes.

Impact of N-Alkyl Chains and Pyridine Ring Substituents on Steric Environment

The substituents attached to the pyridin-4(1H)-imine framework play a crucial role in defining the steric environment around the metal center. The length and branching of the N-alkyl chain, such as the decyl group in 1-decylpyridin-4(1H)-imine, can create a sterically demanding pocket around the coordinating nitrogen atom. researchgate.netresearchgate.net This steric bulk can influence the coordination number and geometry of the resulting metal complex, and in some cases, prevent the coordination of additional ligands. whiterose.ac.uk Similarly, substituents on the pyridine ring can introduce steric hindrance, which can be a dominant factor in directing the regioselectivity of reactions like cyclopalladation. whiterose.ac.uk The introduction of bulky groups can also enhance the stability of the resulting metal complexes. nih.gov

Solvent-Dependent Modulation of Ligand Conformation and Electronic Properties

The conformation and electronic properties of pyridin-4(1H)-imine ligands can be significantly influenced by the solvent. researchgate.netrsc.org In polar solvents, the mesoionic pyridinium amide resonance structure tends to be more dominant, leading to increased charge separation within the molecule. researchgate.net Conversely, in apolar solvents, the neutral pyridylidene imine form is more pronounced. researchgate.net This solvent-dependent behavior can be observed through techniques like NMR spectroscopy, where changes in chemical shifts can indicate a shift in the equilibrium between the resonance structures. researchgate.net This modulation of the ligand's electronic properties by the solvent can have a direct impact on the reactivity and catalytic activity of the corresponding metal complexes. researchgate.net

Formation and Structural Characterization of Metal Complexes with Pyridin-4(1H)-imine Ligands

Pyridin-4(1H)-imine derivatives readily form complexes with a range of transition metals, including but not limited to rhodium(I), palladium(II), nickel(II), and ruthenium(II). whiterose.ac.uk The synthesis of these complexes is typically achieved by reacting the pyridin-4(1H)-imine ligand with a suitable metal precursor. whiterose.ac.uknih.gov

Table 1: Selected Metal Complexes of Pyridin-4(1H)-imine Derivatives and Characterization Data

| Metal Complex | Metal Center | Characterization Techniques | Key Findings | Reference |

| [RhCl(CO)₂(PYE)] | Rh(I) | IR, NMR, X-ray Diffraction | Strong donor character of the PYE ligand confirmed. | whiterose.ac.uk |

| [PdBr₂(BiPr)(1)] | Pd(II) | NMR, X-ray Diffraction | Coordination occurs at the pyridine-N atom. | rsc.org |

| {[MQItBu]MgCl(THF)}₂ | Mg(II) | X-ray Diffraction, NMR | Dimeric structure with bridging chloride and MQI ligands. | chemrxiv.org |

| [Zn₂(3)Cl₃] | Zn(II) | NMR | Coordination of imine and pyridine nitrogen atoms to the zinc center. | core.ac.uk |

Note: PYE, BiPr, and MQI represent different pyridin-4(1H)-imine or related ligand systems.

Coordination with Transition Metals (e.g., Ni(II), Fe(II), Ru(II), Co(II), Rh(I), Pd(II))

Pyridin-4(1H)-imine derivatives have been successfully coordinated with a range of transition metals. For instance, N-[1-alkylpyridin-4(1H)-ylidene]amides (PYAs) have been utilized as ligands for palladium(II) in cross-coupling reactions. acs.org These ligands exhibit strong electron-donating capabilities, a feature they share with N-heterocyclic carbenes (NHCs). acs.org The coordination environment can be fine-tuned by altering the substituents on the pyridin-4(1H)-imine core. tubitak.gov.tr

Complexes of pyridin-4(1H)-imine derivatives have been synthesized with several transition metals, including Rh(I), Pd(II), Ni(II), and Ru(II). whiterose.ac.uk Spectroscopic and crystallographic analyses of these complexes reveal a redistribution of charge within the pyridine ring, indicating a significant contribution from the pyridinium-amido resonance structure. whiterose.ac.uk This strong donor character is further supported by IR spectroscopy and DFT calculations. whiterose.ac.uk

Specifically, ruthenium(II) complexes incorporating N-[1-alkylpyridin-4(1H)-ylidene]amide (PYA) have been prepared and studied. nih.gov The electronic nature of these complexes is sensitive to the solvent environment, with the neutral pyridylidene imine structure being more dominant in nonpolar solvents and the mesoionic pyridinium amide form favored in polar solvents. nih.gov Iron(II) complexes with (pyridyl)imine ligands have also been synthesized and employed as catalysts. researchgate.net Furthermore, cobalt(II) complexes with related imine ligands have been developed for catalytic applications. rsc.org The coordination of these ligands to metals like Fe(II) and Ni(II) can result in the formation of six-coordinate cationic compounds. researchgate.net

The broader class of pyridine-imine ligands has been used to form complexes with a variety of transition metals, including those from the platinum group. mdpi.com The imine nitrogen atom can act as both a monodentate and a bridging ligand, leading to diverse and sometimes complex coordination architectures. mdpi.com

Coordination with Main Group Elements (e.g., Mg, Al, Zn, B)

The coordination chemistry of pyridin-4(1H)-imine derivatives extends to main group elements. Monoanionic quasi-imido (MQI) ligands derived from 1-methylpyridin-4(1H)-imine have been used to synthesize complexes with magnesium, aluminum, and zinc. acs.orgresearchgate.netchemrxiv.org To overcome the insolubility of complexes with the unsubstituted ligand, derivatives with bulky substituents, such as 3,5-bis(3,5-di-tert-butylphenyl)-1-methylpyridin-4(1H)-imine, have been employed to create soluble and stable complexes. acs.orgresearchgate.netchemrxiv.org

Examples of isolated complexes include {[MQItBu]MgCl(THF)}2, {[MQItBu]MgMe}2, {[MQItBu]AlMe2}2, and {[MQItBu]ZnMe}2. acs.orgresearchgate.netchemrxiv.org Crystallographic and NMR spectroscopic studies of these compounds have confirmed the delocalization of charge onto the pyridine ring upon coordination. acs.orgresearchgate.net Additionally, these pyridin-4(1H)-imine precursors have been shown to coordinate with Lewis acidic boron- and aluminum-containing compounds. acs.orgresearchgate.netchemrxiv.org

The table below summarizes some of the reported pyridin-4(1H)-imine complexes with main group elements.

| Ligand Precursor | Main Group Element | Resulting Complex |

| 3,5-bis(3,5-di-tert-butylphenyl)-1-methylpyridin-4(1H)-imine ([MQItBu]H) | Magnesium | {[MQItBu]MgCl(THF)}2, {[MQItBu]MgMe}2 |

| 3,5-bis(3,5-di-tert-butylphenyl)-1-methylpyridin-4(1H)-imine ([MQItBu]H) | Aluminum | {[MQItBu]AlMe2}2 |

| 3,5-bis(3,5-di-tert-butylphenyl)-1-methylpyridin-4(1H)-imine ([MQItBu]H) | Zinc | {[MQItBu]ZnMe}2 |

| 3,5-bis(3,5-dimethylphenyl)-1-methylpyridin-4(1H)-imine ([MQIMe]H) | Magnesium | {[MQIMe]MgCl(THF)}2 |

| [MQI]H precursors | Boron, Aluminum | Coordinated with Lewis acidic B/Al compounds |

Data sourced from multiple studies. acs.orgresearchgate.netchemrxiv.org

Investigation of Chelation Modes (e.g., N,N-bidentate, N,N,S-tridentate) and Resulting Complex Geometries

The versatility of pyridin-4(1H)-imine derivatives as ligands is further demonstrated by their ability to engage in various chelation modes. While the primary focus is often on monodentate coordination through the exocyclic imine nitrogen, the introduction of additional donor atoms into the ligand framework allows for multidentate coordination.

For example, N,N-bidentate chelation is a common motif. In many pyridine-imine complexes, the imine nitrogen and the pyridine nitrogen can coordinate to a single metal center, forming a stable chelate ring. nih.gov This is particularly prevalent in ligands where the imine group is positioned at the 2-position of the pyridine ring. The geometry of the resulting complexes is influenced by the nature of the metal ion and the steric and electronic properties of the ligand.

The incorporation of a thioether group into an α-iminopyridine ligand framework can lead to N,N,S-tridentate coordination. chemrxiv.org Such ligands have been used to synthesize ruthenium(II) complexes, where the metal center is bound to the pyridine nitrogen, the imine nitrogen, and the sulfur atom of the thioether. chemrxiv.org The resulting complex geometry can be influenced by the specific ligand structure and the metal's coordination preferences.

The table below provides examples of chelation modes and the resulting geometries for related imine-based ligands.

| Ligand Type | Chelation Mode | Metal Ion | Resulting Geometry (Example) |

| 2-Aminopyridine derivative | N,N-bidentate | Fe3+, Cu2+ | Complex formation indicated by UV-vis |

| α-Iminopyridine with thioether | N,N,S-tridentate | Ru(II) | κ³-N,N,S coordination |

| Pyridine(diimine) | N,N,N-tridentate | Fe(II) | Five-coordinate, square-pyramidal |

Information compiled from various research on related ligand systems.

Dynamic Behavior of Pyridin-4(1H)-imine Ligands in Metal Complexes

The dynamic behavior of pyridin-4(1H)-imine ligands in metal complexes is an area of active investigation, with studies focusing on processes such as N-inversion and ligand rearrangements.

N-Inversion Dynamics and Activation Barriers

The exocyclic imine nitrogen in pyridin-4(1H)-imine and its derivatives can undergo inversion, a process that involves the temporary planarization of the nitrogen center. Theoretical studies on related heteroarene imines, such as pyridin-2(1H)-imine, have explored the potential energy surfaces for uncatalyzed thermal N-inversion reactions. researchgate.net These studies indicate that the process proceeds through nonplanar N-inversion transition states. researchgate.net The calculated free enthalpies of activation for the Z to E isomerization are in the range of 19-22 kcal/mol for related imines. researchgate.net

In the context of metal complexes, the coordination of the imine nitrogen to a metal center can influence the dynamics of N-inversion. The steric environment around the metal and the electronic properties of the ligand play a crucial role. For some transition metal complexes of 1H-pyridin-(2E)-ylidenes (PYE), the lack of rotation about the exocyclic imine bond can be observed, which has steric implications for the metal's coordination sphere. whiterose.ac.uk

Ligand Rearrangements and Tautomerization Processes

Ligand rearrangements and tautomerization are important dynamic processes for pyridin-4(1H)-imine derivatives. The tautomerization between the pyrrole-imine and azafulvene-amine forms of a related tetrapodal ligand has been induced by protonation of the imine nitrogen in a nickel complex. rsc.org This change in the ligand's electronic structure can facilitate different coordination modes.

In some cases, more complex ligand rearrangements can occur upon coordination to a metal center. For example, the reaction of 3,4-di(2-pyridyl)-1,2,5-oxadiazole-2-oxide with a ruthenium complex led to a rearrangement of the ligand to 2-(2-pyridyl)-3-nitro-pyrazolo[1,5-a]pyridine. canterbury.ac.nz Such rearrangements highlight the potential for unexpected reactivity and the formation of novel ligand structures within the coordination sphere of a metal.

Furthermore, dynamic equilibria involving condensation, rearrangement, and hydrolysis have been observed in the synthesis of 1-substituted-4-imino-1,2,3-triazoles, a related class of compounds. beilstein-journals.org These processes can lead to a mixture of imine products, and the rates of rearrangement are sensitive to both steric and electronic factors. beilstein-journals.org

Reactivity Profiles and Catalytic Applications of Pyridin 4 1h Imine Metal Complexes

Fundamental Reactivity of the Imine Moiety within Coordinated Systems

The reactivity of the pyridin-4(1H)-imine ligand is profoundly influenced by its coordination to a metal center. The interaction alters the electronic distribution within the ligand, modulating the chemical behavior of the imine functional group and the pyridine (B92270) ring.

The carbon-nitrogen double bond (imine) is intrinsically polarized, with the nitrogen atom being electron-rich and the carbon atom being electron-poor. nih.govresearchgate.net This confers both nucleophilic character to the nitrogen and electrophilic character to the carbon. nih.gov The nitrogen atom's lone pair can act as a nucleophile, while the imine carbon is susceptible to attack by nucleophiles. nih.govresearchgate.net

Upon coordination to a metal center, the ligand's electronic properties are significantly modified. The formation of a coordinate bond typically involves the donation of electron density from the ligand to the metal. This withdrawal of electron density enhances the electrophilicity of the entire ligand system, particularly the imine carbon. nih.gov The iminium cation, which can be generated by protonating the imine nitrogen, is a highly reactive electrophile. nih.gov In the context of related N-[1-alkylpyridin-4(1H)-ylidene]amides (PYAs), which are deprotonated forms of the corresponding imines, these ligands are recognized as being strongly electron-donating toward metal centers. acs.orgacs.org This donor capacity is a key feature in their coordination chemistry and catalytic activity. acs.org

A defining characteristic of pincer-type ligands featuring a central pyridine ring is their ability to undergo reversible dearomatization upon reaction with a metal complex. mdpi.com This process, often termed metal-ligand cooperation (MLC), involves the deprotonation of a ligand side arm, which results in the loss of aromaticity in the pyridine ring. mdpi.com The reverse reaction, protonation, restores the aromaticity. mdpi.com

Coordination of a metal ion to the pyridine nitrogen lowers the electron density of the ring, making it more susceptible to nucleophilic attack or deprotonation at an adjacent position. csic.esresearchgate.net This can lead to the formation of a dearomatized dihydropyridine-type structure. csic.es For instance, the reaction of pyridines with organolithium reagents can lead to alkyl addition, generating a dearomatized lithium complex of dihydropyridine. csic.es This dearomatization is not merely a structural curiosity but a functional attribute that can facilitate the heterolytic cleavage of small molecules like H₂, a key step in hydrogenation catalysis. mdpi.com

Computational and Theoretical Investigations on Pyridin 4 1h Imine Chemistry

Quantum Mechanical Approaches Applied to Pyridin-4(1H)-imine Systems

The application of quantum mechanics allows for the detailed calculation of molecular properties, from ground-state geometries to the energetics of reaction pathways.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-electron systems. It has been effectively applied to various imine derivatives to determine geometry, reactivity, and electronic characteristics. researchgate.netmdpi.com For pyridin-imine related structures, DFT calculations, often using the B3LYP functional, have been employed to optimize molecular geometries and predict properties such as infrared spectra, Raman scattering activities, and atomic charges. mdpi.comanalis.com.my

These studies confirm that DFT is a reliable method for obtaining stationary points on the potential energy surface, verified by the absence of imaginary frequencies in the vibrational analysis. analis.com.my The insights from DFT calculations are crucial for understanding structure-activity relationships, as seen in studies of potential antimalarial (1H-pyridin-4-ylidene)amines where DFT was used to identify sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Application of DFT in the Study of Imine Derivatives

| Studied Property | DFT Functional/Basis Set | Key Findings | Reference |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-31G(d,p) | Optimized molecular geometry, confirmed stationary point on potential energy surface. | mdpi.com |

| Electronic Properties | B3LYP/6-311G(d,p) | Calculation of HOMO-LUMO energies, Mulliken charges, and MEP to predict reactivity. | researchgate.net |

| Spectroscopic Properties | B3LYP/6-31G(d,p) | Calculation of harmonic frequencies, infrared intensities, and Raman scattering activities. | mdpi.com |

This table is interactive. Click on the headers to sort.

For higher accuracy in energetic calculations, especially for reaction barriers and thermochemistry, more computationally intensive ab initio methods are employed. Studies on related heteroarene imines, such as pyridin-2(1H)-imine and pyrimidin-4(3H)-imine, have utilized second-order Møller-Plesset perturbation theory (MP2) and coupled cluster theory (CCSD and CCSD(T)) to explore their potential energy surfaces. glaserchemgroup.comresearchgate.net

These high-level calculations have been instrumental in studying dynamic processes like the uncatalyzed, thermal N-inversion. For instance, the free enthalpies of activation (ΔG‡) for the (Z) to (E) isomerization via N-inversion were calculated to be 21.1 kcal/mol for pyridin-2(1H)-imine (PYI) and 21.6 kcal/mol for pyrimidin-4(3H)-imine (PMI). glaserchemgroup.com Such methods provide benchmark energetic data that are crucial for understanding the kinetic stability and isomerization pathways available to these molecules. glaserchemgroup.com The deformation energy required to move from a nonplanar inversion transition state to a planar one was found to be significantly higher for PYI (~2 kcal/mol) compared to PMI (<0.5 kcal/mol), highlighting structural differences in their inversion pathways. researchgate.net

Elucidation of Electronic Structures, Bonding Characteristics, and Aromaticity

The electronic nature of the pyridin-4(1H)-imine ring is complex, involving a balance between the π-deficient pyridine (B92270) ring and the exocyclic imine group, leading to unique bonding and aromatic characteristics.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of kinetic stability. researchgate.net

In studies of related imine compounds, the HOMO and LUMO distributions have been calculated using DFT. mdpi.comresearchgate.net For instance, in one study on a complex imine, the HOMO was found to be delocalized over the entire molecule, while the LUMO was similarly distributed, indicating the potential for intramolecular charge transfer. acs.org Analysis of the charge distribution, often through Natural Bond Orbital (NBO) analysis or Mulliken charges, reveals the most electron-rich and electron-poor sites. researchgate.netmdpi.com In pyridin-4(1H)-imine systems, the exocyclic imine nitrogen and the pyridine ring nitrogen are typically sites of high negative charge, making them susceptible to electrophilic attack or protonation. mdpi.com

Table 2: Frontier Orbital Energies and Properties of Related Imines

| Compound Family | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Finding | Reference |

|---|---|---|---|---|---|

| Thiazole-imines | Variable | Variable | Small gap indicates lower kinetic stability. | Analysis revealed charge transfer possibilities. | shd-pub.org.rsresearchgate.net |

| Pyridin-ylidene)amines | Not specified | Not specified | Low gap indicates high chemical reactivity. | MEP results align with predicted nucleophilic/electrophilic sites. | researchgate.net |

This table is interactive. You can filter the data by entering keywords in the search box below.

The pyridin-4(1H)-imine structure can be described by resonance forms, including a neutral form and a zwitterionic (charge-separated) form where the pyridine nitrogen is positively charged and the exocyclic imine nitrogen is negatively charged. This charge delocalization is fundamental to the system's aromaticity. nih.gov Similar to 4-pyridones, the aromatic character of 4-imino-1,4-dihydropyridines is dependent on the contribution of this zwitterionic resonance structure, which allows the nitrogen lone pair to participate in the π-electron system. nih.gov

This delocalization stabilizes the ring, making it behave like a classical aromatic compound. nih.gov The π-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, while the delocalization influences the regioselectivity of electrophilic substitution reactions. gcwgandhinagar.com The distribution of electron density, with the nitrogen lone pair residing in an sp2 orbital in the plane of the ring, makes the nitrogen atom a primary site for nucleophilic attack. gcwgandhinagar.com

Mechanistic Modeling of Reactions and Dynamics

Theoretical modeling is essential for mapping out the intricate details of chemical reaction mechanisms and molecular dynamics. For pyridin-imine systems, this includes isomerization processes and reactions like hydrolysis.

A significant dynamic process in N-substituted imines is nitrogen inversion. Detailed computational studies on related pyridin-imines have mapped the potential energy surface for the (Z) to (E) isomerization. glaserchemgroup.comresearchgate.net The reaction proceeds through a nonplanar N-inversion transition state. glaserchemgroup.com The study of the entire inversion path revealed an asymmetric stabilization in the ascent from the more stable (E)-isomer to the transition state, a phenomenon termed the "amidine effect," which arises from stabilizing bonding overlaps in the HOMO. glaserchemgroup.com

Furthermore, the mechanism of imine hydrolysis, a critical reaction, has been investigated using DFT. In one study involving a palladium-catalyzed reaction, it was proposed that the coordination of the palladium to the molecule increases the electrophilicity of the imine carbon. This facilitates the nucleophilic attack by water, leading to the cleavage of the C=N bond. mdpi.com The formation of imines itself, typically a condensation reaction, proceeds via a two-step mechanism of nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the imine. researchgate.net These mechanistic models, supported by computational energetics, are vital for controlling and predicting the outcomes of chemical reactions involving the pyridin-4(1H)-imine core.

Exploration of Potential Energy Surfaces for Conformational Changes and Isomerization (e.g., N-Inversion)

Computational studies have been instrumental in mapping the potential energy surfaces of pyridin-4(1H)-imine and related heteroarene imines, particularly concerning the N-inversion process that governs the isomerization between (E) and (Z) diastereomers. The N-inversion of the exocyclic imine group is a key conformational change.

Theoretical studies on related heteroarene imines, such as pyrimidin-4(3H)-imine (PMI) and pyridin-2(1H)-imine (PYI), have been conducted using second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD). researchgate.netglaserchemgroup.com These studies explored the relevant regions of the potential energy surfaces for the uncatalyzed, thermal N-inversion reactions. researchgate.netglaserchemgroup.com The findings from these analogous systems provide a strong theoretical basis for understanding the conformational behavior of N-substituted pyridin-4(1H)-imines like 1-decylpyridin-4(1H)-imine.

The research indicates a preference for the (E)-imine isomer over the (Z)-isomer. glaserchemgroup.com The (E)-preference free enthalpies (ΔG298(Z vs. E)) for related imines have been calculated, showing a consistent energetic favorability for the E configuration. For instance, in pyrimidin-4(3H)-imine and pyridin-2(1H)-imine, the (E)-isomer is more stable by 2.6 and 2.3 kcal/mol, respectively. researchgate.netglaserchemgroup.com This preference is attributed to electronic and steric factors within the molecule.

A detailed analysis of the N-inversion pathway reveals a remarkable stabilization in the ascent region from the (E)-isomer to the transition state, a phenomenon described as the "amidine effect". researchgate.netglaserchemgroup.com This effect, stemming from favorable bonding overlaps in the Highest Occupied Molecular Orbital (HOMO), suggests that analogous imines with a preference for the (Z)-isomer would exhibit lower N-inversion barriers. researchgate.netglaserchemgroup.com

While specific calculations for this compound are not detailed in the reviewed literature, the general principles derived from these studies on similar structures are applicable. The long decyl chain is not expected to significantly alter the fundamental energetics of the N-inversion process, which is primarily localized at the imine functional group.

Table 1: Calculated (E)-Preference Free Enthalpies for Related Heteroarene Imines

| Compound | Method | ΔG298(Z vs. E) (kcal/mol) | Reference |

|---|---|---|---|

| Pyrimidin-4(3H)-imine (PMI) | CCSD(T)/6-311+G(d,p) // MP2 | 2.6 | glaserchemgroup.com |

| Pyridin-2(1H)-imine (PYI) | CCSD(T)/6-311+G(d,p) // MP2 | 2.3 | glaserchemgroup.com |

| 1H-Purine-6(9H)-imine (PUI) | CCSD(T)/6-311+G(d,p) // MP2 | 6.0 | glaserchemgroup.com |

Characterization of Transition State Geometries and Determination of Activation Barriers

The transition state (TS) for N-inversion in these imine systems has been computationally characterized. The studies show that nonplanar N-inversion transition state (ITS) structures are involved, occurring along enantiomeric reaction paths. researchgate.netglaserchemgroup.com In contrast, stationary structures corresponding to an in-plane N-inversion are identified as second-order saddle points (SOSP) on the potential energy surface. researchgate.netglaserchemgroup.com

The energy difference between the in-plane and non-planar transition states, known as the deformation energy (ΔEdef = E(SOSP) - E(ITS)), provides insight into the flexibility of the transition state. For pyrimidin-4(3H)-imine and 1H-purine-6(9H)-imine, this deformation energy is less than 0.5 kcal/mol, indicating a relatively flat potential energy surface around the transition state. researchgate.netglaserchemgroup.com However, for pyridin-2(1H)-imine, the deformation energy is significantly higher, at approximately 2 kcal/mol. researchgate.netglaserchemgroup.com

The free enthalpies of activation for the (Z) to (E) isomerization have been determined, providing a measure of the kinetic barrier to this process. For the model systems, these barriers are in the range of 19-22 kcal/mol, indicating that the isomerization is a thermally accessible process but slow at room temperature. researchgate.netglaserchemgroup.com

Table 2: Calculated Free Enthalpies of Activation for (Z) → (E) Isomerization of Related Heteroarene Imines

| Compound | Method | ΔG‡298(Z → E) (kcal/mol) | Reference |

|---|---|---|---|

| Pyrimidin-4(3H)-imine (PMI) | CCSD(T)/6-311+G(d,p) // MP2 | 21.6 | glaserchemgroup.com |

| Pyridin-2(1H)-imine (PYI) | CCSD(T)/6-311+G(d,p) // MP2 | 21.1 | glaserchemgroup.com |

| 1H-Purine-6(9H)-imine (PUI) | CCSD(T)/6-311+G(d,p) // MP2 | 19.7 | glaserchemgroup.com |

These computational findings are crucial for understanding the dynamic stereochemistry of N-substituted pyridin-4(1H)-imines and for predicting their behavior in various chemical environments. acs.org

Computational Prediction of Chemical Reactivity and Catalytic Performance

Computational chemistry is a powerful tool for predicting the chemical reactivity and potential catalytic performance of molecules like this compound. The electronic structure of the pyridin-4(1H)-imine core suggests its potential as a strong N-donor ligand in coordination chemistry and catalysis.

Studies on related N-[1-alkylpyridin-4(1H)-ylidene]amide (PYA) ligands, which share the pyridin-4(1H)-ylidene core, reveal that these are strong electron-donating ligands that form robust σ-bonds to metal centers. researchgate.net Computational studies, including Density Functional Theory (DFT), have been used to understand the bonding in metal complexes of these ligands. researchgate.net Upon coordination to a metal or a proton, charge redistribution occurs within the heterocyclic ring, enhancing the contribution from a pyridinium-amido-type resonance structure. researchgate.net This flexibility in electronic structure is a key feature that can be tuned, for example, by the polarity of the solvent, which in turn can modulate the catalytic activity of the corresponding metal complexes. researchgate.net

The reactivity of the imine functionality itself can also be explored computationally. For instance, DFT calculations have been employed to investigate the mechanism of C–H functionalization of pyridines via Zincke imine intermediates, which are structurally related to this compound. nih.gov These studies help in understanding the regioselectivity and energetics of reactions involving the pyridine ring system.

Furthermore, computational models can predict the outcomes of reactions where pyridin-4(1H)-imine derivatives act as substrates or catalysts. In the context of asymmetric catalysis, detailed computational analyses of catalyst-substrate interactions, involving networks of non-covalent interactions, have been used to rationalize the basis of enantioinduction in reactions of iminium ions. nih.gov Such approaches could be applied to predict the stereochemical outcome of reactions involving chiral derivatives of this compound.

While specific catalytic applications for this compound have not been extensively modeled, the computational groundwork laid by studies on analogous systems provides a strong framework for future investigations into its potential as a ligand, catalyst, or reactive intermediate.

Structure Reactivity Relationship Srr and Structure Property Relationship Spr Analyses for Pyridin 4 1h Imines

Influence of N-Alkyl Chain Variations (e.g., the Decyl Group) on Molecular Geometry and Electronic Properties

Molecular Geometry: The decyl group is a long, flexible, and sterically demanding substituent. Its presence significantly influences the supramolecular organization of the resulting imines. mdpi.com This long alkyl chain increases the van der Waals interactions between molecules, which can affect their packing in the solid state and their solubility in various solvents. Studies on related N-alkylated compounds, such as cannabimimetic indoles, have shown that the alkyl chain length is critical for receptor binding, with optimal affinity observed for chain lengths of five carbons. nih.gov Extending the chain beyond this optimum, for instance to a heptyl group, can lead to a dramatic decrease in binding affinity, suggesting that an excessively long chain like a decyl group may introduce steric hindrance that prevents optimal molecular alignment or interaction with other molecules. nih.gov

Electronic Properties: The N-alkyl group is generally considered to be electron-donating through an inductive effect. This effect increases the electron density on the imine nitrogen and, by extension, the pyridine (B92270) ring system. In the context of metal complexes, replacing an N-aryl substituent with an N-alkyl group can decrease the stability of the resulting complex, highlighting the electronic influence of the N-substituent. acs.org The decyl group in 1-decylpyridin-4(1H)-imine would therefore be expected to enhance the basicity and donor strength of the imine nitrogen compared to smaller alkyl groups or hydrogen. This increased electron-donating ability can, in turn, influence the reactivity of the pyridine ring and the coordination properties of the molecule as a ligand.

Role of Substituents on the Pyridine Ring in Modulating Electronic and Steric Environments

Substituents on the pyridine ring provide a powerful tool for fine-tuning the electronic and steric properties of pyridin-4(1H)-imines. The electronegative nitrogen atom in the pyridine ring makes it less susceptible to electrophilic substitution compared to benzene (B151609) and more akin to nitrobenzene (B124822) in its reactivity. wikipedia.org Substituents can either enhance or counteract this inherent electronic character.

Electronic Effects: The electronic nature of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—directly impacts the electron density of the entire pyridine-imine system. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or dimethylamino (-NMe₂), increase the electron density on the pyridine nitrogen, enhancing its basicity and donor strength. acs.orgrsc.org Conversely, electron-withdrawing groups, like trifluoromethyl (-CF₃) or nitro (-NO₂), decrease the electron density, reducing the basicity of the pyridine nitrogen. acs.org These electronic modulations have been shown to correlate with the catalytic activity of metal complexes derived from these ligands. acs.orgwhiterose.ac.uk For instance, in a series of Cp*Ir complexes, the rate of stereoinversion was found to increase with the electron-donating ability of the pyridine substituent. acs.org

Steric Effects: The size and position of substituents on the pyridine ring introduce steric hindrance that can influence the molecule's conformation and its ability to coordinate to a metal center. whiterose.ac.uk Bulky substituents near the coordinating nitrogen atom can restrict access to the metal, affecting the stability and geometry of the resulting complex. This steric control is crucial in catalysis, as it can dictate the substrate's approach to the active site and thus influence the selectivity of the reaction. whiterose.ac.uk

The following table, based on data from studies of substituted (pyridinylmethyl)sulfonamide iridium complexes, illustrates how different substituents on the pyridine ring affect spectroscopic properties and the rate of stereoinversion, providing insight into their electronic influence. acs.org

| Substituent (R) | 1H NMR δ (ppm) of CH₂ Protons | 2J Coupling Constant (Hz) | Rate Constant for Stereoinversion, k (s⁻¹) at 353 K |

|---|---|---|---|

| CF₃ (EWG) | 4.53, 4.81 | 17.9 | 1.5 |

| H | 4.44, 4.60 | - | 3.7 |

| CH₃ (EDG) | 4.41, 4.54 | - | 4.5 |

| OCH₃ (EDG) | 4.37, 4.51 | - | 5.0 |

| NMe₂ (Strong EDG) | 4.22, 4.31 | - | 9.0 |

Correlation of Ligand Structural Features with Metal Complex Stability and Catalytic Efficiency

The structural features of pyridin-4(1H)-imine ligands, including the N-alkyl chain and pyridine ring substituents, are directly correlated with the stability of their metal complexes and the efficiency of these complexes as catalysts.

Metal Complex Stability: The stability of a metal complex is influenced by both the electronic and steric properties of the ligand. Stronger electron-donating ligands generally form more stable complexes with metal ions. Therefore, pyridin-imines with electron-donating groups on the pyridine ring or an N-alkyl group like decyl are expected to form stable metal complexes. acs.org The architecture of the ligand is also critical; for example, dinuclear iron complexes with bifunctional macrocyclic ligands containing two bis(imino)pyridine units exhibit higher thermal stability and longer catalyst lifetimes compared to their mononuclear counterparts. unimi.it The chelate effect, where a multidentate ligand binds to a metal ion, also significantly enhances complex stability.

Catalytic Efficiency: The catalytic performance of metal complexes with pyridin-imine ligands is highly tunable. The electronic environment created by the ligand modulates the redox properties of the metal center, which is often crucial for the catalytic cycle. In the transfer hydrogenation of ketones catalyzed by Fe(II) complexes, the catalytic activity is regulated by the nature of the chiral (pyridyl)imine ligands. bohrium.comresearchgate.net Similarly, in ethylene (B1197577) polymerization, the steric and electronic properties of iminopyridine chromium complexes impact the polymerization process. acs.org The steric bulk of the ligand, including contributions from the N-alkyl chain and pyridine substituents, can control substrate access and product selectivity. whiterose.ac.uk For example, ruthenium(II) hydride complexes with pyrazolyl-(2-indolyl)-pyridine ligands have shown high efficiency in the dehydrogenation of alcohols and N-heterocycles, with activity depending on the specific ligand structure. arabjchem.org

The table below provides examples of how ligand structure in pyridyl-imine metal complexes influences catalytic outcomes in transfer hydrogenation reactions. bohrium.com

| Catalyst | Substrate | Conversion (%) | Turnover Number (TON) |

|---|---|---|---|

| [Fe(L4)₃]²⁺ | Acetophenone | 81 | 810 |

| [Fe(L4)₃]²⁺ | 1-Indanone | 89 | 890 |

| [Fe(L4)₃]²⁺ | 4-Chloroacetophenone | 94 | 940 |

| [Fe(L4)₃]²⁺ | 4-Methoxyacetophenone | 69 | 690 |

Note: L4 = (S)-1-phenyl-N-(pyridine-2-yl methylene)ethanamine. Conditions: catalyst (0.01 mmol), substrate (1 mmol), KOH (0.1 mmol), 2-propanol (5 mL), 80 °C, 12 h. bohrium.com

Stereochemical Considerations and Their Impact on Observed Reactivity

E/Z Isomerism: The C=N double bond of the imine group can exist as two stereoisomers, (E) and (Z). For many pyridin-imines, the (E)-isomer is found to be the more stable and often the only one observed in solution at ambient temperature, primarily due to reduced steric hindrance. scirp.orgmdpi.comscirp.org Theoretical studies on related pyridin-2(1H)-imines and pyrimidin-4(3H)-imines have explored the energy barriers for the uncatalyzed thermal N-inversion that leads to E-Z isomerization. glaserchemgroup.comresearchgate.net The preference for one isomer can have significant consequences for reactivity, as it dictates the three-dimensional orientation of the substituents, which is crucial for intermolecular interactions, such as binding to a catalyst's active site or a biological receptor.

Chirality and Enantioselectivity: If the pyridin-imine ligand is chiral, either through the introduction of a chiral center in a substituent or by forming a conformationally locked chiral structure, it can be used to induce asymmetry in chemical reactions. Chiral pyridyl-imine ligands have been successfully used in the synthesis of Fe(II) complexes for the asymmetric transfer hydrogenation of ketones, although sometimes with low enantioselectivity. bohrium.com The stereochemical outcome of reactions catalyzed by chiral phosphoric acids with imines is highly dependent on the steric bulk of the substituents on both the imine and the catalyst. acs.org The position of substituents on the pyridine ring has also been shown to be influential in the enantioselectivity of artificial imine reductases. whiterose.ac.uk These findings underscore that the defined stereochemistry of the ligand is paramount for controlling the stereochemistry of the reaction product.

Advanced Spectroscopic and Analytical Characterization Techniques in Pyridin 4 1h Imine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-decylpyridin-4(1H)-imine and related compounds. It provides invaluable information about the chemical environment of individual atoms within the molecule.

¹H NMR for Proton Environments and Isomer Ratios

Proton (¹H) NMR spectroscopy is instrumental in defining the specific locations and environments of hydrogen atoms in this compound. The chemical shifts (δ) of the protons are highly sensitive to their electronic surroundings. For instance, the protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum, while the protons of the decyl chain resonate at higher fields (lower ppm values). sysrevpharm.orgresearchgate.net

The imine proton (-CH=N-) signal is a particularly diagnostic feature, often observed as a singlet in a distinct region of the spectrum, typically between δ 8.0 and 9.5 ppm. sysrevpharm.orgmdpi.com The exact chemical shift can be influenced by the solvent and the presence of other functional groups. chegg.com The integration of the signals in the ¹H NMR spectrum provides a quantitative measure of the number of protons in each unique environment, confirming the ratio of protons in the pyridine ring, the decyl chain, and the imine group. This is also crucial for determining the ratios of any potential isomers present in a sample.

A representative, though generalized, ¹H NMR data interpretation for a compound like this compound is presented below. Please note that exact chemical shifts can vary based on the specific solvent and experimental conditions.

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine Ring Protons (α to N) | ~8.0 - 8.5 | Doublet | 2H |

| Pyridine Ring Protons (β to N) | ~6.5 - 7.0 | Doublet | 2H |

| Imine Proton (-CH=N-) | ~8.0 - 9.5 | Singlet | 1H |

| N-CH₂ (Decyl) | ~4.0 - 4.5 | Triplet | 2H |

| -(CH₂)₈- (Decyl) | ~1.2 - 1.8 | Multiplet | 16H |

| -CH₃ (Decyl) | ~0.8 - 0.9 | Triplet | 3H |

This table is illustrative. Actual values may vary.

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The imine carbon (C=N) is a key diagnostic peak, typically appearing in the downfield region of the spectrum, often between 150 and 170 ppm. The carbons of the pyridine ring also resonate in the aromatic region, while the carbons of the aliphatic decyl chain appear at higher fields. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms, allowing for the unambiguous assignment of each carbon in the molecular structure. nih.gov

Below is a generalized table of expected ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Typical Chemical Shift (ppm) |

| Imine Carbon (C=N) | ~150 - 170 |

| Pyridine Ring Carbons | ~110 - 150 |

| N-CH₂ (Decyl) | ~50 - 60 |

| Decyl Chain Carbons | ~14 - 32 |

This table is illustrative. Actual values may vary.

Specialized NMR Techniques (e.g., ¹¹B NMR for Boron Complexes)

While not directly applicable to this compound itself, it is noteworthy that for derivatives of pyridin-4(1H)-imines that form complexes with other elements, specialized NMR techniques are employed. For example, in the study of boron complexes of pyridin-4(1H)-imine derivatives, ¹¹B NMR spectroscopy would be essential to probe the coordination environment around the boron atom. mdpi.com This highlights the versatility of NMR in characterizing a wide range of chemical structures derived from the pyridin-4(1H)-imine core.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups and Coordination Effects

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. libretexts.org For this compound, the IR spectrum provides clear evidence for its key structural features.

The most characteristic absorption is that of the C=N (imine) stretching vibration, which typically appears in the range of 1690-1650 cm⁻¹. researchgate.netuobabylon.edu.iq This strong and sharp band is a definitive indicator of the imine functionality. Other important absorptions include:

C-H stretching vibrations of the aliphatic decyl chain, which are observed just below 3000 cm⁻¹. libretexts.org

Aromatic C-H stretching vibrations from the pyridine ring, typically appearing just above 3000 cm⁻¹. libretexts.org

C=C and C=N stretching vibrations within the pyridine ring, which are found in the 1600-1450 cm⁻¹ region. researchgate.net

C-N stretching vibrations , which occur in the fingerprint region of the spectrum. uobabylon.edu.iq

When this compound acts as a ligand and coordinates to a metal center, changes in the IR spectrum can be observed. For example, a shift in the C=N stretching frequency can indicate the involvement of the imine nitrogen in coordination. researchgate.net

A summary of key IR absorption bands for this compound is provided below.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Imine | C=N Stretch | 1690 - 1650 |

| Alkane (Decyl) | C-H Stretch | 2960 - 2850 |

| Aromatic (Pyridine) | C-H Stretch | 3100 - 3000 |

| Aromatic (Pyridine) | C=C & C=N Stretch | 1600 - 1450 |

This table is illustrative. Actual values may vary.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu For conjugated systems like this compound, UV-Vis spectra are characterized by absorption bands corresponding to the promotion of electrons from lower energy orbitals to higher energy orbitals (e.g., π → π* and n → π* transitions). jove.com

The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of different functional groups. nih.gov The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the pyridin-4(1H)-imine chromophore. researchgate.net

Furthermore, UV-Vis spectroscopy is a valuable technique for studying the formation of metal complexes. Upon coordination of the imine to a metal ion, changes in the electronic structure occur, leading to shifts in the absorption bands or the appearance of new bands. acs.org This allows for the monitoring of complex formation and the investigation of the electronic properties of the resulting coordination compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm its elemental composition.

In a typical mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed, corresponding to the intact molecule. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. researchgate.net For this compound, characteristic fragmentation pathways would likely involve the cleavage of the decyl chain and fragmentation of the pyridine ring, providing further structural confirmation. duq.edu This technique is particularly useful in confirming the successful synthesis of the target compound and in identifying any byproducts. sysrevpharm.orgresearchgate.net

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

The analysis of crystal structures reveals the nature and extent of non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular assembly. mdpi.com For instance, in related hydroxy-substituted imine derivatives, the orientation of hydroxyl groups can dictate the formation of either zigzag chains or hexagonal ring structures through O–H···N hydrogen bonds. mdpi.com The packing of imine cages in the solid state, which significantly affects porosity, can be controlled by crystallization conditions and specific molecular interactions, a concept known as crystal engineering. d-nb.info By varying the length of linker molecules in di-imine compounds, the crystal packing and resulting mechanical properties, such as plasticity or brittleness, can be systematically tuned. rsc.org

Below is a representative table of crystallographic data for an aromatic imine compound, illustrating the type of information obtained from an XRD analysis.

| Parameter | Value |

| Compound | (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine Derivative |

| Empirical Formula | C₁₃H₁₁ClN₂ |

| Formula Weight | 230.70 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.13(2) |

| b (Å) | 5.890(12) |

| c (Å) | 18.05(4) |

| β (°) ** | 104.90(3) |

| Volume (ų) ** | 1141(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.343 |

| Note: Data is for a representative related compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, obtained from the reduction of an imine. mdpi.com This data serves as an example of typical crystallographic information. |

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for investigating the redox properties of pyridin-4(1H)-imine derivatives. CV provides information on the reduction and oxidation potentials, the stability of the generated radical ions, and the reversibility of electron transfer processes. nih.govmdpi.com

Studies on related N-containing aromatic molecules, such as pyrazines and 1,4-dihydropyridines, show that the electrochemical behavior is highly dependent on the molecular structure and the experimental conditions like pH. nih.govmdpi.comdtu.dk The oxidation of a 1,4-dihydropyridine (B1200194) ring, for example, is typically an irreversible process that proceeds via the formation of an unstable pyridinium (B92312) radical intermediate. nih.gov The reduction of pyrazine (B50134) to 1,4-dihydropyrazine (B12976148) involves a two-electron, multi-proton transfer reaction, where the individual one-electron steps can sometimes be resolved at acidic pH. mdpi.comdtu.dk

The nature of substituents on the aromatic rings strongly influences the redox potentials. scielo.org.mx Electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. mdpi.com The kinetics of the electrochemical reaction, including the rate of electron transfer, can also be affected by factors like steric hindrance and hydrogen bonding. mdpi.comscielo.org.mx These investigations are crucial for assessing the suitability of such compounds for applications in areas like organic electronics or flow batteries. mdpi.com

The following table presents hypothetical cyclic voltammetry data for a pyridin-4(1H)-imine derivative to illustrate the key parameters obtained from such an experiment.

| Parameter | Value | Description |

| Oxidation Potential (Epa) | +0.85 V vs. Ag/AgCl | Potential at which the peak oxidation current occurs. |

| Reduction Potential (Epc) | -0.70 V vs. Ag/AgCl | Potential at which the peak reduction current occurs. |

| Peak Separation (ΔEp) | 150 mV | The difference between Epa and Epc, indicating the reversibility of the redox couple. |

| Process Type | Quasi-reversible | Indicates that the electron transfer rate is not infinitely fast and/or the electrochemically generated species has limited stability. |

| Note: This data is illustrative and represents typical values that might be observed for a related redox-active heterocyclic compound. |

Other Specialized Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical state of the elements within a material. In the context of pyridin-4(1H)-imine research, XPS is particularly valuable for confirming the presence of the imine nitrogen and distinguishing it from other nitrogen environments, such as amines or protonated species. researchgate.netaps.org

High-resolution XPS spectra of the N 1s core level can be deconvoluted into multiple peaks, each corresponding to a different chemical state of nitrogen. researchgate.netd-nb.info For instance, the imine nitrogen (C=N) typically appears at a specific binding energy (e.g., ~398.8 eV), which is distinct from that of amine nitrogens. d-nb.info This allows for the quantitative analysis of the chemical structure and can be used to track chemical transformations, such as the formation of the imine linkage or subsequent reactions. researchgate.netaps.orgd-nb.info Studies on N-heterocycles have shown that the binding energies and spectral profiles can differentiate between imine and amine nitrogens, with ionization in amine nitrogens often leading to more significant vibronic coupling and broader spectral peaks compared to the sharper peaks seen for imine nitrogens. aps.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. It is a powerful tool for studying the electronic structure of paramagnetic intermediates that may be generated during the electrochemical oxidation or reduction of pyridin-4(1H)-imine derivatives. nih.gov

When an imine compound undergoes a one-electron redox reaction, it can form a radical cation or anion. EPR spectroscopy can confirm the formation of these radical species and provide detailed information about the distribution of the unpaired electron's spin density within the molecule through the analysis of hyperfine couplings to magnetic nuclei like ¹⁴N and ¹H. rsc.orgnih.gov For example, EPR studies on imine radical cations have shown that the geometry at the radical center and the delocalization of the unpaired electron into adjacent aromatic rings can be determined. rsc.org In some cases, unstable radical intermediates can be "trapped" using spin-trapping agents, allowing for their detection and characterization by EPR. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 1-decylpyridin-4(1H)-imine?

The synthesis typically involves condensation of pyridine-4-amine derivatives with decyl aldehyde under acidic or catalytic conditions. For example, imine formation can be achieved by refluxing equimolar amounts of pyridine-4-carbaldehyde and decylamine in ethanol with a catalytic amount of acetic acid, yielding over 90% product. Post-synthesis purification via column chromatography and structural validation using -NMR (e.g., δ 8.68–8.62 ppm for pyridine protons) and elemental analysis are critical steps .

Advanced: How can regioselectivity be controlled during the synthesis of substituted this compound derivatives?

Regioselectivity in cyclization or functionalization can be modulated by steric/electronic effects of substituents. For instance, electron-withdrawing groups on the pyridine ring may direct nucleophilic attack to specific positions. Catalytic strategies, such as using gold(I) complexes, have been shown to favor 6-endo-dig cyclization over 5-endo pathways, enabling access to rare heterocycles (e.g., thienopyridines) . Computational modeling (DFT) can predict reaction pathways to optimize conditions .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- - and -NMR : To confirm imine proton (δ ~8.0–8.5 ppm) and carbon (δ ~150–160 ppm) signals .

- IR Spectroscopy : Detection of C=N stretching vibrations (~1665 cm) .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced: How can researchers resolve discrepancies between experimental and literature NMR data for this compound derivatives?

Discrepancies may arise from tautomerism, solvation, or stereochemical variations. Strategies include:

- Computational NMR Prediction : Tools like ACD/Labs or Gaussian-based calculations compare experimental shifts with simulated spectra .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

- Variable-Temperature NMR : Identify dynamic processes (e.g., imine-enamine tautomerism) .

Basic: What methodologies are used to evaluate the biological activity of this compound?

- Molecular Docking : Screen against target receptors (e.g., dopamine D2 receptors) using AutoDock Vina .

- In Vitro Assays : Measure IC values in enzyme inhibition studies (e.g., acetylcholinesterase) or cytotoxicity in cell lines .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

- Systematic Substitution : Introduce halogen, alkyl, or aryl groups at the pyridine or decyl chain to assess electronic/steric effects .

- Pharmacophore Modeling : Identify critical functional groups (e.g., imine nitrogen, hydrophobic tail) using Schrödinger Suite .

- Metabolic Stability Tests : Evaluate oxidative stability in liver microsomes to optimize pharmacokinetics .

Basic: What are the recommended storage conditions for this compound to ensure stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Atmosphere : Use argon or nitrogen to avoid oxidation of the imine bond.

- Solvent : Dissolve in anhydrous DMSO or ethanol for long-term storage .

Advanced: How can reaction mechanisms for this compound formation be elucidated?

- Kinetic Studies : Monitor reaction progress via -NMR to determine rate laws and intermediate formation .

- Isotopic Labeling : Use -labeled amines to track imine bond formation via -NMR .

- DFT Calculations : Simulate transition states to identify key steps (e.g., nucleophilic attack, proton transfer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.